An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dibromo-1-fluorobenzene
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dibromo-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dibromo-1-fluorobenzene, a key intermediate in various chemical syntheses. This document outlines its fundamental characteristics, details the experimental methodologies for their determination, and presents a common synthesis route.
Core Physicochemical Data
The essential physicochemical properties of 2,4-Dibromo-1-fluorobenzene (CAS No: 1435-53-6) are summarized in the table below for easy reference and comparison.[1][2][3][4][5][6]
| Property | Value |
| Molecular Formula | C₆H₃Br₂F[1][3][5][6] |
| Molecular Weight | 253.89 g/mol [2][6] |
| Appearance | Colorless to light yellow liquid[4][5] |
| Boiling Point | 105-110 °C at 22 mmHg[1] 214-216 °C at 756 mmHg[2] |
| Density | 2.047 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.582 - 1.584[1] |
| Flash Point | 92 °C (closed cup)[1][2] |
| Solubility | Insoluble in water[1] |
| Vapor Pressure | 0.00261 mmHg at 25 °C |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of 2,4-Dibromo-1-fluorobenzene.
Boiling Point Determination under Reduced Pressure
The boiling point of 2,4-Dibromo-1-fluorobenzene at reduced pressure is a critical parameter for its purification by vacuum distillation.
Apparatus:
-
A round-bottom flask equipped with a magnetic stir bar.
-
A vacuum distillation head with a condenser and a receiving flask.
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A thermometer with the appropriate temperature range.
-
A vacuum pump and a manometer to monitor the pressure.
-
A heating mantle.
Procedure:
-
Place a small volume of 2,4-Dibromo-1-fluorobenzene and a magnetic stir bar into the round-bottom flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Begin stirring the liquid and gradually apply vacuum to the system, adjusting to the desired pressure (e.g., 22 mmHg).
-
Apply heat to the flask using the heating mantle.
-
Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
Flash Point Determination (Pensky-Martens Closed Cup Method)
The flash point is a measure of the flammability of the compound and is determined using a Pensky-Martens closed-cup tester.
Apparatus:
-
Pensky-Martens closed-cup flash point tester.
-
Thermometer.
-
Ignition source (e.g., a small flame or an electric igniter).
Procedure:
-
Pour the sample of 2,4-Dibromo-1-fluorobenzene into the test cup of the apparatus up to the filling mark.
-
Place the lid on the cup and insert the thermometer.
-
Begin heating the sample at a slow, constant rate while continuously stirring.
-
At regular temperature intervals, apply the ignition source to the opening in the cup lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.
Refractive Index Measurement
The refractive index is a fundamental physical property that is useful for identifying and checking the purity of liquid samples.
Apparatus:
-
Abbe refractometer.
-
Constant temperature water bath.
-
Light source (e.g., sodium lamp).
-
Dropper.
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Ensure the prism surfaces are clean and dry.
-
Using a dropper, place a few drops of 2,4-Dibromo-1-fluorobenzene onto the surface of the measuring prism.
-
Close the prisms and allow the sample to reach thermal equilibrium by circulating water from the constant temperature bath (typically 20 °C).
-
Adjust the light source and the refractometer's telescope to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Read the refractive index value from the instrument's scale.
Solubility Determination
A qualitative assessment of solubility in various solvents provides insight into the polarity of the molecule.
Apparatus:
-
Test tubes.
-
Vortex mixer or stirring rods.
-
Droppers.
Procedure:
-
Place a small, measured amount of 2,4-Dibromo-1-fluorobenzene (e.g., 0.1 mL) into a series of test tubes.
-
To each test tube, add a small, measured volume (e.g., 2 mL) of a different solvent (e.g., water, ethanol, acetone, diethyl ether, toluene).
-
Vigorously agitate the mixture using a vortex mixer or by stirring for a set period.
-
Visually inspect the mixture to determine if the 2,4-Dibromo-1-fluorobenzene has dissolved completely, partially, or not at all. The compound is considered insoluble in water.
Synthesis and Purification Workflow
A common synthetic route to 2,4-Dibromo-1-fluorobenzene involves a multi-step process starting from o-fluoronitrobenzene. The general workflow is outlined below.
Caption: Synthesis and purification workflow for 2,4-Dibromo-1-fluorobenzene.
Detailed Synthesis Protocol (Illustrative)
This protocol describes a plausible synthesis route based on established chemical transformations.
Step 1: Bromination of o-Fluoronitrobenzene
-
In a reaction vessel, dissolve o-fluoronitrobenzene in a suitable solvent such as acetic acid.
-
Slowly add N-bromosuccinimide (NBS) to the solution while stirring.
-
Heat the reaction mixture to facilitate the bromination process. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled and poured into water to precipitate the brominated product.
-
The solid is collected by filtration, washed with water, and dried.
Step 2: Reduction of the Nitro Group
-
The brominated nitro compound is suspended in a mixture of water and a suitable solvent.
-
Iron powder is added to the suspension.
-
The mixture is heated with vigorous stirring to effect the reduction of the nitro group to an amine.
-
After the reaction is complete, the mixture is cooled and filtered to remove the iron and iron oxides. The filtrate contains the desired amino compound.
Step 3: Diazotization and Sandmeyer Reaction
-
The crude amino compound is dissolved in an aqueous solution of a strong acid, such as sulfuric acid.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared.
-
The cold diazonium salt solution is slowly added to the copper(I) bromide solution.
-
The reaction mixture is allowed to warm to room temperature and then heated to drive the reaction to completion, resulting in the formation of crude 2,4-Dibromo-1-fluorobenzene.
Step 4: Purification
-
The crude product is extracted from the reaction mixture using an organic solvent.
-
The organic layer is washed with an aqueous solution of sodium sulfite to remove any unreacted bromine and then with water.
-
The organic layer is dried over an anhydrous drying agent, such as sodium sulfate.
-
The solvent is removed by rotary evaporation.
-
The final product is purified by vacuum distillation to yield pure 2,4-Dibromo-1-fluorobenzene.
Logical Workflow for Physicochemical Characterization
The characterization of a synthesized batch of 2,4-Dibromo-1-fluorobenzene follows a logical progression of tests to confirm its identity and purity.
Caption: Logical workflow for the physicochemical characterization of 2,4-Dibromo-1-fluorobenzene.
References
- 1. 2,4-Dibromo-1-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dibromo-1-fluorobenzene [webbook.nist.gov]
- 4. 2,4-Dibromo-1-fluorobenzene | 1435-53-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 2,4-Dibromo-1-fluorobenzene | CymitQuimica [cymitquimica.com]
- 6. 2,4-二溴-1-氟苯 90% | Sigma-Aldrich [sigmaaldrich.com]
